7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of biological activities, particularly in the central nervous system, where they exhibit anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one can be achieved through various methods. One common approach involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is conducted under mild conditions and follows green chemistry protocols.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of related benzodiazepines, such as midazolam, involves the use of isocyanide reagents and one-pot condensation reactions .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives.
Medicine: It has potential therapeutic applications in treating anxiety, insomnia, and seizures.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . This interaction is crucial for its anxiolytic, anticonvulsant, and sedative properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Oxazepam: Known for its anxiolytic and muscle relaxant effects.
Midazolam: Used for its sedative and anesthetic properties.
Uniqueness
7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its interaction with GABA receptors is similar to other benzodiazepines, but its specific binding affinity and metabolic pathways may differ, leading to variations in its therapeutic effects and side effects.
Properties
CAS No. |
42785-09-1 |
---|---|
Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C14H10ClN3O/c15-11-7-6-10-14(18-11)13(16-8-12(19)17-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,19) |
InChI Key |
PMMIUMNVGBRIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.